4-ブロモ-6-クロロ-2,3-ジフルオロアニリン

概要

説明

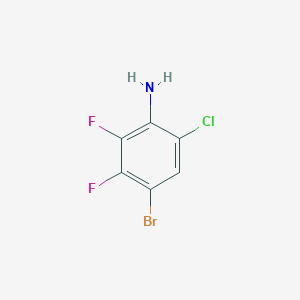

4-Bromo-6-chloro-2,3-difluoroaniline is a chemical compound with the molecular formula C6H3BrClF2N . It is used in the preparation of potent, VEGF receptor tyrosine kinase inhibitors . It can reversibly switch to two discrete self-assembled structures .

Molecular Structure Analysis

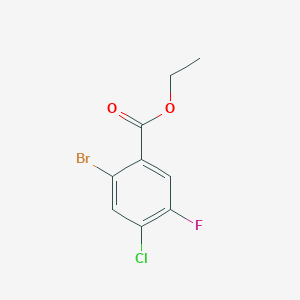

The molecular structure of 4-Bromo-6-chloro-2,3-difluoroaniline consists of a benzene ring substituted with bromine, chlorine, and fluorine atoms, and an amine group . The exact 3D structure can be computed using specialized software .Physical And Chemical Properties Analysis

4-Bromo-6-chloro-2,3-difluoroaniline has a molecular weight of 208.00 . The compound is an off-white crystalline solid .科学的研究の応用

化学合成におけるビルディングブロック

4-ブロモ-6-クロロ-2,3-ジフルオロアニリンは、パラ位に臭素、オルト位に2つのフッ素を有するアニリン誘導体です。 複数の置換基はそれぞれ異なる化学反応性を示すため、化学合成における汎用性の高いビルディングブロックとなります .

Pd触媒カップリング反応

臭素置換基は、Pd触媒カップリング反応による分子のサイズ拡大を可能にします .

共役アゾ化合物の合成

アミン基は化学反応において求核剤として作用したり、アミンオキシドに酸化されて共役アゾ化合物を合成することもできます .

高分子設計

フッ素置換基は分子軌道のエネルギー準位を調整し、同時に求核置換反応を起こすことで高分子を設計できます .

光スイッチング特性

4-ブロモ-6-クロロ-2,3-ジフルオロアニリンをベースにしたPd-アゾベンゼン錯体は、光スイッチング特性を示します。 2つの異なる自己組織化構造に可逆的にスイッチングできます .

ホール輸送材料

4-ブロモ-6-クロロ-2,3-ジフルオロアニリンから合成された共役擬平面状トリアリールアミンは、ペロブスカイト太陽電池やOLEDにおけるホール輸送材料として使用されています .

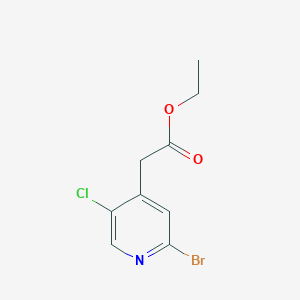

蛍光性誘導体化試薬の合成

4-ブロモ-6-クロロ-2,3-ジフルオロアニリンは、アミノチオールをHPLCで定量するための蛍光性誘導体化試薬である、5-ブロモ-7-フルオロベンゾ-2-オキサ-1,3-ジアゾール-4-スルホネートアンモニウムの合成に使用されました .

Safety and Hazards

作用機序

Target of Action

Similar compounds such as 2,6-dibromo-4-fluoroaniline have been employed in the asymmetric synthesis of prostaglandin d2 receptor antagonists . Therefore, it is possible that 4-Bromo-6-chloro-2,3-difluoroaniline may also interact with similar targets.

Mode of Action

It’s known that bromo-substituents allow pd-catalyzed coupling reactions for expanding the size of the molecule . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the target’s structure or function.

Pharmacokinetics

It’s known that the compound has a melting point of 63-65 °c and a predicted boiling point of 1882±350 °C . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

A pd-azobenzene complex based on a similar compound, 4-bromo-2,6-difluoroaniline, has shown photo-switching properties and can reversibly switch to two discrete self-assembled structures . This suggests that 4-Bromo-6-chloro-2,3-difluoroaniline may have similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-6-chloro-2,3-difluoroaniline. For instance, the compound should be stored in a dark place, sealed, and at room temperature to maintain its stability . Other factors such as pH, temperature, and the presence of other chemicals can also affect its action and efficacy.

生化学分析

Biochemical Properties

4-Bromo-6-chloro-2,3-difluoroaniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can include binding to active sites or altering enzyme conformation, thereby affecting the enzyme’s function .

Cellular Effects

The effects of 4-Bromo-6-chloro-2,3-difluoroaniline on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, 4-Bromo-6-chloro-2,3-difluoroaniline exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in altered cellular functions and metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-6-chloro-2,3-difluoroaniline can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into different products, which can have varying effects on cellular function. Long-term studies have shown that its effects on cellular processes can persist, indicating its potential for sustained biochemical activity .

Dosage Effects in Animal Models

The effects of 4-Bromo-6-chloro-2,3-difluoroaniline vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Toxic or adverse effects have been observed at high doses, indicating the importance of dosage control in experimental settings .

Metabolic Pathways

4-Bromo-6-chloro-2,3-difluoroaniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding these pathways is crucial for elucidating the compound’s overall biochemical impact .

Transport and Distribution

Within cells and tissues, 4-Bromo-6-chloro-2,3-difluoroaniline is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can influence its localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of 4-Bromo-6-chloro-2,3-difluoroaniline is an important aspect of its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biochemical activity .

特性

IUPAC Name |

4-bromo-6-chloro-2,3-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClF2N/c7-2-1-3(8)6(11)5(10)4(2)9/h1H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOYRUTVRISCZSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)F)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

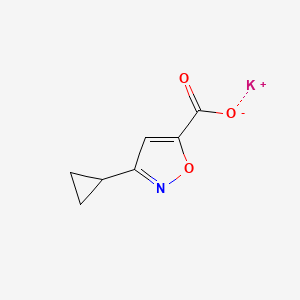

![2-[(1E)-3-nitroprop-1-en-1-yl]furan](/img/structure/B1413501.png)

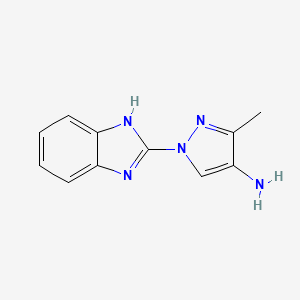

![tert-butyl N-[2-(cyclobutylmethoxy)ethyl]carbamate](/img/structure/B1413509.png)

![3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1413510.png)

![Sodium [4-phenyl-5-(pyridin-4-yl)-1,2,4-triazol-3-yl]sulfanide](/img/structure/B1413511.png)

![2,2,2-trifluoroethyl N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}carbamate](/img/structure/B1413517.png)

![2-Cyclobutyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1413520.png)

![6-Benzyl-6-azabicyclo[3.2.1]octane-5-carbonitrile](/img/structure/B1413521.png)